3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
CAS No.:
Cat. No.: VC0676415
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2S2 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 3-(furan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H17N3O2S2/c25-19-14-28-21(23(19)12-16-8-4-10-26-16)17-13-24(15-6-2-1-3-7-15)22-20(17)18-9-5-11-27-18/h1-11,13,21H,12,14H2 |
| Standard InChI Key | BRQACAIKZKODJF-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |
| Canonical SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(Furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one features a complex molecular architecture with multiple heterocyclic components. The central thiazolidin-4-one ring serves as the core structure, characterized by a five-membered ring containing a sulfur atom and a nitrogen atom, with a carbonyl group at the 4-position. This core structure is substituted at the 2-position with a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl group and at the 3-position with a furan-2-ylmethyl group.
The 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl substituent consists of a pyrazole ring with a phenyl group attached to the N1 position and a thiophene group at the C3 position. The furan-2-ylmethyl group features a furan ring connected to the thiazolidinone nitrogen via a methylene bridge. This arrangement of multiple heterocyclic components creates a sophisticated three-dimensional structure with various potential binding sites.
The structural complexity of this compound contributes to its potential for specific interactions with biological targets. The presence of multiple aromatic rings and heterocyclic moieties provides opportunities for π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins and receptors . These structural features are crucial determinants of the compound's biological activity profile.
Physical and Chemical Properties
The physical and chemical properties of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one are influenced by its complex structure and the presence of multiple heterocyclic components. Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physical and Chemical Properties of 3-(Furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
| Property | Characteristic |
|---|---|
| Appearance | Solid |
| Molecular Components | Thiazolidin-4-one ring, Furan moiety, Pyrazole ring, Thiophene group, Phenyl group |
| Functional Groups | Carbonyl (C=O), Heterocyclic nitrogen and sulfur atoms |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
| Reactivity | Potential for nucleophilic attack at the carbonyl carbon, Susceptible to oxidation at the sulfur atom |
| Biological Relevance | Forms hydrogen bonds with amino acid residues in target proteins, Occupies hydrophobic cavities in biological systems |
The compound contains several reactive sites, including the carbonyl group of the thiazolidinone ring, which can participate in nucleophilic reactions. The multiple heterocyclic components provide various sites for chemical modifications, allowing for the development of derivatives with altered properties and activities .
Synthetic Routes
General Synthetic Approaches for Thiazolidin-4-ones
The synthesis of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one typically follows established methodologies for thiazolidin-4-one derivatives, adapted to accommodate its specific structural features. Several synthetic strategies have been reported for thiazolidin-4-ones, which can be modified to prepare this particular compound. The most common approaches involve multi-component reactions, often including aromatic amines, aldehydes, and thioglycolic acid .
One prevalent synthetic method involves the reaction of a Schiff base intermediate, formed from the condensation of an amine and an aldehyde, with thioglycolic acid. In the case of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one, this would involve a furan-2-ylmethylamine, a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, and thioglycolic acid .
Another approach involves one-pot multi-component reactions, which have gained popularity due to their efficiency and higher yields. Several variants of these methodologies have been reported, utilizing different catalysts and reaction conditions to optimize the synthesis of thiazolidin-4-one derivatives .
Specific Synthetic Routes
Based on reported methodologies for similar compounds, several specific synthetic routes can be adapted for the preparation of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one. Table 2 presents a comparison of potential synthetic routes for this compound.
Table 2: Comparison of Synthetic Routes for 3-(Furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
Route 1, adapted from Foroughifar's methodology, utilizes Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions. This approach is environmentally friendly and can provide high yields, with the reaction temperature optimized at 70°C. The completion and purity of the product can be monitored using thin-layer chromatography (TLC) .
Route 2, based on Angapelly's green chemistry protocol, employs VOSO₄ as a catalyst in acetonitrile under ultrasonic irradiation. This method aligns with principles of green chemistry and can provide moderate to high yields of the desired compound .
Route 3, inspired by Prasad's approach, utilizes polypropylene glycol (PPG) at elevated temperatures (110°C). This method has been reported to provide good yields for various thiazolidin-4-one derivatives and could be adapted for the synthesis of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one .
Route 4, based on Taherkhorsand's methodology, employs DSDABCOC as a catalyst with ultrasound assistance. This approach has been reported to provide high yields (82-92%) for pyrazole-containing thiazolidin-4-ones, making it potentially suitable for the synthesis of the target compound .
Purification and Characterization
Following synthesis, purification of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one typically involves column chromatography using silica gel (60-120 mesh). The purity of the compound can be assessed using TLC and various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Characterization of the compound would involve confirming its structural features through spectroscopic analysis. NMR spectroscopy would provide information about the arrangement of hydrogen and carbon atoms, while IR spectroscopy would confirm the presence of key functional groups, including the carbonyl group of the thiazolidinone ring. Mass spectrometry would establish the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Biological Activities
Overview of Thiazolidin-4-one Biological Activities
Thiazolidin-4-ones are known for their diverse biological activities, which form the basis for understanding the potential therapeutic applications of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one. These compounds have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities .
The biological activities of thiazolidin-4-ones are closely related to their structural features. The presence of a carbonyl group at the 4-position and the arrangement of substituents at the 2 and 3 positions significantly influence their interactions with biological targets. The thiazolidinone structure is recognized for its versatility in medicinal chemistry, particularly in the development of drugs targeting metabolic diseases and cancers.
The presence of a thiophene substituent in the compound suggests potential antioxidant activity. Studies on related compounds have shown that thiophene-containing derivatives can inhibit lipid peroxidation, with some compounds demonstrating significant antioxidant effects with EC50 values in the submillimolar range .
The furan and pyrazole components contribute to the potential antimicrobial and anti-inflammatory activities of the compound. Various thiazole and pyrazole derivatives have been reported to exhibit considerable antimicrobial effects against different pathogens .
Mechanism of Action
Molecular Interactions
The mechanism of action for 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one likely involves specific interactions with biological targets, facilitated by its complex structure. Based on studies of related thiazolidin-4-one derivatives, several key molecular interactions can be anticipated.
The carbonyl group at the 4-position of the thiazolidinone ring can form hydrogen bonds with amino acid residues in target proteins. Studies on similar compounds have shown that the carbonyl group can interact with specific amino acids, such as Asp1044, forming hydrogen bonds that contribute to the stability of the protein-ligand complex .
The heterocyclic components of the compound, including the furan, thiophene, and pyrazole moieties, can participate in various non-covalent interactions with target proteins. These interactions may include π-π stacking with aromatic amino acid residues, hydrogen bonding, and van der Waals interactions .
Binding to Biological Targets
Based on studies of related compounds, 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one likely interacts with specific biological targets through a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The compound's structure suggests potential binding to several types of biological targets, including enzymes, receptors, and other proteins involved in various physiological processes.
One potential target for this compound is PPARγ, a nuclear receptor that plays a crucial role in regulating glucose metabolism. Thiazolidin-4-one derivatives have been reported to bind to PPARγ, with specific structural features influencing their binding affinity and selectivity. The binding of thiazolidin-4-ones to PPARγ typically involves interactions with multiple amino acid residues, forming a network of hydrogen bonds and hydrophobic interactions .
The thiazolidinone moiety of the compound can occupy hydrophobic cavities in target proteins, as observed in studies of similar derivatives. For instance, the thiazolidin-2,4-dione moiety in related compounds has been reported to occupy a hydrophobic cavity formed by amino acid residues including Asp1044, Ile890, Leu887, Ile886, and Glu883 .
The aromatic components of the compound, including the phenyl group and the heterocyclic rings, can interact with hydrophobic regions in target proteins. Studies on related compounds have shown that aromatic substituents can occupy specific hydrophobic cavities, contributing to the binding affinity and selectivity of the compounds for their targets .
Structure-Activity Relationships
Influence of Structural Features on Activity
The biological activity of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is influenced by its structural features, with specific components contributing to different aspects of its activity profile. Understanding these structure-activity relationships is crucial for optimizing the compound's properties and developing derivatives with enhanced activity.
The thiazolidin-4-one core is essential for the basic biological activities associated with this class of compounds. The carbonyl group at the 4-position serves as a hydrogen bond acceptor, facilitating interactions with biological targets. Modifications to this core structure can significantly alter the compound's activity profile .
The substituents at the 2 and 3 positions of the thiazolidinone ring play a crucial role in determining the specific biological activities of the compound. The 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl group at the 2-position contributes to the compound's potential anticancer and antimicrobial activities, while the furan-2-ylmethyl group at the 3-position influences its binding to specific targets .
The comparison reveals that the presence of specific functional groups and substituents significantly influences the biological activities of thiazolidin-4-one derivatives. The hydroxyl groups in Compounds 3i and 3r contribute to their antioxidant activity, while the aryl piperazine substituents in thiazole derivatives (Compounds 2a-2f) enhance their antimicrobial effects .
The integration of pyrazole and phenyl groups in 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones suggests potential anticancer activity, which may also be relevant for 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one due to the presence of similar structural elements .
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